Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate
Overview
Scientific Research Applications
Synthesis and Structural Formation
Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate has been utilized extensively in the synthesis of various heterocyclic compounds. For instance, it serves as a precursor in the synthesis of different heterocycles, including pyridazines and thiazine derivatives. The compound's reactivity and structural properties make it a versatile intermediate in organic synthesis, contributing to the formation of complex molecular structures with potential pharmacological activities.
- Heterocyclic Synthesis : The compound is used in the synthesis of pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one and pyrimido-[4′,5′:4,5]thieno[2,3-c]pyridazine derivatives, showcasing its utility in forming diverse heterocyclic structures (Deeb & El-Abbasy, 2006).
- Synthesis of Pyridazines : The compound's derivatization has been instrumental in the synthesis of a series of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines, highlighting its role in the construction of pyridazine scaffolds (Zanatta et al., 2020).
- Formation of Pyrimidines and Thiazines : Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate's reactivity is further exhibited in its application in forming pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives, demonstrating its multifaceted role in heterocyclic chemistry (Kheder et al., 2009).
Pharmaceutical Applications
While focusing on the structural and synthesis aspects, it's notable that derivatives of Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate and related compounds are frequently screened for various biological activities, including antimicrobial properties. This indicates a potential pharmaceutical application of the synthesized compounds, contributing to the exploration of new therapeutic agents.
- Antimicrobial Evaluation : Compounds derived from Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate have been evaluated for their antimicrobial properties, suggesting a potential application in developing new antimicrobial agents (Farag et al., 2008).
properties
IUPAC Name |
ethyl 4-oxo-1H-pyrido[2,3-c]pyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)7-8(14)6-4-3-5-11-9(6)13-12-7/h3-5H,2H2,1H3,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWNCNJKDDUOQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C(C1=O)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.